Sodium N,2-dicyanoacetamidate

Description

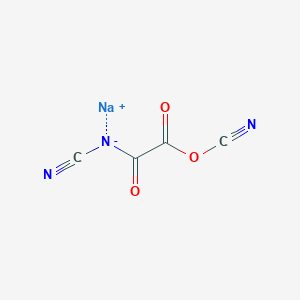

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(2-cyanato-2-oxoacetyl)-cyanoazanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HN3O3.Na/c5-1-7-3(8)4(9)10-2-6;/h(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZESEQCLZLZVMN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[N-]C(=O)C(=O)OC#N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4N3NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189-10-2 | |

| Record name | Sodium N,2-dicyanoacetamidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium N,2-dicyanoacetamidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Sodium N,2 Dicyanoacetamidate

Strategic Approaches to N,2-dicyanoacetamidate Anion Generation

Strategic generation of the N,2-dicyanoacetamidate anion typically involves the deprotonation of a suitable precursor, such as N,2-dicyanoacetamide, using a strong base. The choice of base and reaction conditions is critical to ensure high yields and prevent unwanted side reactions. The stability of the resulting anion is a key factor, attributed to the resonance between the nitrogen and oxygen atoms and the inductive effect of the cyano groups.

In a broader context, the generation and reactivity of nitrogen-containing aromatic radical anions have been studied, providing insights into the behavior of such species. For instance, certain nitrogen-containing aromatic radical anions can undergo both proton and electron transfer reactions. nih.gov While not directly involving the N,2-dicyanoacetamidate anion, these studies offer a conceptual framework for understanding its potential reactivity in various chemical environments.

Innovative Synthetic Routes for Sodium N,2-dicyanoacetamidate Salts

Recent advancements in synthetic chemistry have led to the exploration of novel methods for the preparation of sodium salts, which can be applied to the synthesis of Sodium N,2-dicyanoacetamidate. These methods aim to improve efficiency, reduce environmental impact, and provide better control over the final product's properties.

Mechanochemical Synthesis Optimization

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has emerged as a promising solvent-free method for synthesizing various chemical compounds, including sodium salts. nih.govresearchgate.net This technique, often performed in a ball mill, can lead to shorter reaction times, higher yields, and access to products that are difficult to obtain through traditional solution-based methods. mdpi.com

While a specific protocol for the mechanochemical synthesis of Sodium N,2-dicyanoacetamidate has not been extensively documented, the successful synthesis of a sodium anion complex, [Na+(2,2,2-cryptand)Na-], via mechanochemical means highlights the potential of this approach. nih.govkobv.de The optimization of mechanochemical synthesis would involve a systematic study of various parameters, as outlined in the table below.

Table 1: Key Parameters for Mechanochemical Synthesis Optimization

| Parameter | Description | Potential Impact on Synthesis |

| Milling Frequency | The speed at which the milling jars vibrate or rotate. | Affects the energy input into the reaction mixture, influencing reaction rate and product formation. |

| Milling Time | The duration of the mechanical treatment. | Crucial for ensuring complete conversion of reactants to products. |

| Ball-to-Powder Ratio (BPR) | The ratio of the mass of the milling balls to the mass of the reactants. | Influences the efficiency of energy transfer and the degree of mixing. |

| Precursor Salt Properties | Thermal stability and hydrophilicity of the starting materials. | Can affect the reaction pathway and the formation of byproducts. mdpi.com |

| Milling Order | The sequence in which reactants are added to the milling jar. | Can be critical in multi-component reactions to achieve the desired product. mdpi.com |

The application of these principles could lead to a highly efficient and solvent-free synthesis of Sodium N,2-dicyanoacetamidate.

Facile and Sustainable Synthetic Pathways

The principles of green chemistry are increasingly being integrated into synthetic protocols to minimize environmental impact. A sustainable synthesis of Sodium N,2-dicyanoacetamidate would prioritize the use of non-toxic reagents, renewable feedstocks, and energy-efficient processes.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter timeframes compared to conventional heating. nih.gov This technique has been successfully applied to the synthesis of various sodium salts, including sodium sulfonates and sodium iron phosphate-carbon nanocomposites. nih.govnih.govresearchgate.net

The key advantages of microwave heating stem from its ability to directly and efficiently heat the reaction mixture, leading to rapid temperature increases and enhanced reaction kinetics. For the synthesis of Sodium N,2-dicyanoacetamidate, a microwave-assisted approach could offer a significant improvement over traditional methods.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Sodium Sulfonates

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | 24 hours | 15 minutes |

| Yield | 58% | 62% |

| Solvent System | Refluxing water | THF:EtOH:H₂O (1:2:2) |

| Data adapted from a study on the synthesis of sodium sulfonates. nih.gov |

The successful application of microwave irradiation in the synthesis of related sodium salts strongly suggests its potential for the efficient and rapid production of Sodium N,2-dicyanoacetamidate.

Derivatization Strategies for Functionalized N,2-dicyanoacetamidate Species

The N,2-dicyanoacetamidate anion serves as a versatile building block for the synthesis of more complex, functionalized molecules. Derivatization can be targeted at several sites within the anion, with the amidate nitrogen being a primary focus for covalent modification.

Covalent Modification via the Amidate Nitrogen

The nitrogen atom of the amidate group in the N,2-dicyanoacetamidate anion is a nucleophilic center and can readily participate in reactions with various electrophiles. This reactivity allows for the introduction of a wide range of functional groups, leading to the synthesis of novel derivatives with tailored properties.

One common strategy for modifying the amidate nitrogen is through N-alkylation or N-acylation reactions. These reactions would involve treating Sodium N,2-dicyanoacetamidate with an appropriate alkyl halide or acyl chloride, respectively. The resulting N-substituted dicyanoacetamides could exhibit altered solubility, reactivity, and biological activity.

The synthesis of pyrimidines from the reaction of ketones with nitriles in the presence of an anhydride (B1165640) provides a conceptual parallel for the types of cyclization reactions the dicyanoacetamidate anion might undergo. thieme-connect.de The nitrile groups within the anion could potentially react with suitable reagents to form heterocyclic structures, further expanding the chemical space accessible from this versatile precursor.

Structural Elucidation and Comprehensive Spectroscopic Analysis of Sodium N,2 Dicyanoacetamidate

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the elucidation of molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides unparalleled insight into the chemical environment and connectivity of atoms within a molecule.

Multi-Nuclear NMR (e.g., ¹H, ¹³C, ²³Na)

One-dimensional NMR experiments targeting various nuclei provide fundamental structural information.

¹H NMR: Proton NMR spectroscopy would be anticipated to reveal signals corresponding to the methine proton of the acetamidate backbone. The chemical shift of this proton would be influenced by the electron-withdrawing nature of the adjacent cyano and amide groups.

¹³C NMR: Carbon-13 NMR spectroscopy is instrumental in identifying all unique carbon environments within the molecule. Signals for the two cyano carbons, the carbonyl carbon, the methine carbon, and any other carbon atoms in the structure would be expected at characteristic chemical shifts. The chemical shifts provide valuable information about the electronic environment of each carbon atom.

²³Na NMR: As a quadrupolar nucleus, ²³Na NMR can provide information about the sodium ion's local environment. huji.ac.il The chemical shift and the linewidth of the ²³Na signal can offer insights into the ion's coordination and the symmetry of its surroundings. huji.ac.il A broader signal, for instance, might suggest a more asymmetric environment around the sodium cation. huji.ac.il

Hypothetical ¹³C NMR Data for Sodium N,2-dicyanoacetamidate

| Carbon Atom | Hypothetical Chemical Shift (δ) in ppm | Description |

| C=O | 165-175 | Carbonyl carbon of the acetamidate group. |

| C≡N | 115-125 | Carbons of the two cyano groups. |

| CH | 40-50 | Methine carbon adjacent to the cyano and amide groups. |

Advanced Two-Dimensional NMR Experiments for Connectivity and Configuration

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously establishing atomic connectivity and spatial relationships within a molecule. wikipedia.orglibretexts.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be employed to identify scalar-coupled protons. While Sodium N,2-dicyanoacetamidate has a limited number of protons, this technique would be crucial in more complex derivatives to establish proton-proton networks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei. nih.gov It would definitively link the methine proton signal to its corresponding carbon signal in the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of atoms. This could be used to probe for through-space interactions that might define the molecule's preferred conformation in solution.

Solid-State NMR for Polymorphic Forms

Solid-state NMR (ssNMR) is a critical technique for characterizing the structure and dynamics of materials in the solid phase. rsc.orgresearchgate.netnih.gov In the case of Sodium N,2-dicyanoacetamidate, ssNMR could be used to:

Identify Polymorphs: Different crystalline forms (polymorphs) of the compound would likely exhibit distinct ¹³C and ²³Na chemical shifts due to differences in their local electronic environments and crystal packing.

Probe Local Structure: Solid-state NMR can provide information about bond lengths and angles, as well as intermolecular interactions within the crystal lattice. rsc.orgresearchgate.net

Characterize Disorder: This technique can also be used to investigate any structural disorder present in the solid state. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. nih.gov These methods are highly sensitive to the types of chemical bonds present and their geometric arrangement, making them powerful tools for functional group identification and conformational analysis. nih.govnih.gov

Detailed Band Assignment and Normal Mode Analysis

The vibrational spectrum of Sodium N,2-dicyanoacetamidate is expected to be rich with characteristic bands corresponding to its various functional groups.

Cyano Group (C≡N) Vibrations: The stretching vibration of the cyano group is expected to give rise to a strong, sharp band in the IR spectrum, typically in the range of 2200-2260 cm⁻¹. A corresponding strong signal would also be anticipated in the Raman spectrum. scirp.org

Carbonyl Group (C=O) Vibrations: The carbonyl stretch of the acetamidate moiety is a very strong absorber in the IR spectrum, generally appearing in the region of 1650-1700 cm⁻¹.

C-H Vibrations: The stretching and bending vibrations of the methine C-H bond would also be present, although they may be of weaker intensity compared to the cyano and carbonyl bands.

A detailed normal mode analysis, often aided by computational methods like Density Functional Theory (DFT), would allow for the precise assignment of each observed vibrational band to a specific atomic motion within the molecule. researchgate.netrsc.org

Hypothetical Vibrational Spectroscopy Data for Sodium N,2-dicyanoacetamidate

| Vibrational Mode | Hypothetical IR Frequency (cm⁻¹) | Hypothetical Raman Frequency (cm⁻¹) | Description |

| C≡N Stretch | ~2240 (Strong, Sharp) | ~2240 (Strong) | Stretching of the two cyano groups. |

| C=O Stretch | ~1680 (Very Strong) | ~1680 (Medium) | Stretching of the carbonyl group in the acetamidate. |

| C-H Stretch | ~2950 (Weak-Medium) | ~2950 (Medium) | Stretching of the methine C-H bond. |

| C-N Stretch | ~1350 (Medium) | ~1350 (Weak) | Stretching of the carbon-nitrogen single bond. |

Conformational Elucidation through Vibrational Signatures

Based on a comprehensive search of available scientific literature, it is not possible to provide a detailed article on "Sodium N,2-dicyanoacetamidate" that adheres to the specific structural and spectroscopic analysis outline provided.

While the compound "Sodium N,2-dicyanoacetamidate" is identified with the CAS Number 1189-10-2 and the molecular formula C₄H₂N₃NaO, there is a notable absence of published research data concerning its specific analytical characterization. alzchem.comchemicalbook.com

Specifically, the detailed research findings required to populate the requested sections are not available in the public domain:

X-ray Diffraction (XRD) for Crystal Structure Determination:There are no accessible publications containing single-crystal X-ray crystallography or powder X-ray diffraction data for this compound. Therefore, information regarding its crystal system, unit cell dimensions, and bulk phase purity cannot be provided.

Without these foundational experimental data, generating a thorough, informative, and scientifically accurate article as per the user's strict outline and content requirements is not feasible. The creation of the specified data tables is impossible without source data from which to draw.

Computational and Theoretical Chemistry Studies of Sodium N,2 Dicyanoacetamidate

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the fundamental electronic properties of molecules. For the N,2-dicyanoacetamidate anion, these methods would provide critical insights into its structure, stability, and reactivity.

The electronic structure of the N,2-dicyanoacetamidate anion is expected to be significantly influenced by the delocalization of negative charge across the N,2-dicyanoacetamidate backbone. DFT and ab initio calculations would be instrumental in mapping the electron density distribution. It is anticipated that the nitrogen and oxygen atoms of the acetamidate moiety, along with the nitrogen atoms of the two cyano groups, would bear a significant portion of the negative charge.

Analogous studies on dicyanamide (B8802431) ([DCA]⁻) and other cyano-containing anions have successfully employed DFT methods, such as B3LYP, in conjunction with various basis sets to calculate formation enthalpies and analyze electronic properties. researchgate.net For the N,2-dicyanoacetamidate anion, a similar approach would likely reveal a complex network of σ and π bonding, with significant π-conjugation extending from the carbonyl group through the central nitrogen and out to the cyano groups. This delocalization is a key factor in the stability of the anion.

The nitrile vibrations, specifically the C≡N stretching frequencies, are sensitive probes of the electronic environment. nih.gov Computational studies on related nitrile-containing radical anions have shown that the degree of electron localization strongly influences these vibrational frequencies. nih.gov For the N,2-dicyanoacetamidate anion, DFT calculations could predict these frequencies, which would be expected to shift based on the extent of charge delocalization and the nature of the counter-ion interaction.

The N,2-dicyanoacetamidate anion can potentially exist in various isomeric forms, primarily arising from rotation around the C-N and C-C single bonds. Quantum chemical calculations are essential for determining the optimized molecular geometry of the most stable isomer and for evaluating the relative energies of other possible conformers.

Theoretical investigations of dicyanoacetylene and its isomers have demonstrated the utility of DFT in predicting a variety of stable and metastable structures, including linear, bent, and cyclic forms. koreascience.kr For the N,2-dicyanoacetamidate anion, calculations would likely predict a planar or near-planar geometry for the core structure to maximize π-orbital overlap and electron delocalization. The bond lengths and angles would reflect a hybrid of single and double bond character due to this delocalization. For instance, the C-N bonds within the dicyanoamino group would be expected to be shorter than a typical C-N single bond.

The relative energies of different rotational isomers (rotamers) would provide insight into the conformational flexibility of the anion. By mapping the potential energy surface as a function of key dihedral angles, it would be possible to identify the global energy minimum and the energy barriers to conformational interconversion.

The distribution of charge within the N,2-dicyanoacetamidate anion is fundamental to its chemical behavior, particularly its interactions with the sodium cation and solvent molecules. Quantum chemical calculations can provide a detailed picture of this distribution through methods like Natural Bond Orbital (NBO) analysis and by generating electrostatic potential (ESP) surfaces.

The ESP surface visually represents the electrostatic potential on the electron density surface of the molecule. For the N,2-dicyanoacetamidate anion, the ESP surface is expected to show regions of high negative potential localized around the oxygen atom of the carbonyl group and the nitrogen atoms of the cyano groups. These regions are the most likely sites for coordination with the sodium cation. The electronic structure of nitriles leads to a polarized C≡N bond, with the nitrogen atom being electron-rich. libretexts.org

The table below presents hypothetical data for the calculated partial charges on key atoms of the N,2-dicyanoacetamidate anion, based on what would be expected from DFT calculations.

| Atom | Hypothetical Partial Charge (a.u.) |

| O (carbonyl) | -0.65 |

| N (central) | -0.40 |

| C (carbonyl) | +0.55 |

| N (cyano 1) | -0.50 |

| N (cyano 2) | -0.50 |

| C (cyano 1) | +0.10 |

| C (cyano 2) | +0.10 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. For Sodium N,2-dicyanoacetamidate, MD simulations would be crucial for understanding its behavior in solution and in condensed phases.

The conformational landscape of the N,2-dicyanoacetamidate anion in solution is likely to be dynamic, with the anion exploring various rotational isomers. MD simulations can track these conformational changes over time, providing information on the relative populations of different conformers and the rates of interconversion between them.

Studies on the conformational analysis of molecules with multiple rotatable bonds, such as 1,2-dicyanoethane, have shown that both experimental and computational methods can elucidate the preferred conformations. researchgate.net For the N,2-dicyanoacetamidate anion in solution, the presence of a solvent is expected to influence the conformational equilibrium. The polarity of the solvent could stabilize more polar conformers. MD simulations would allow for the calculation of the free energy landscape as a function of key dihedral angles, providing a more accurate picture of the conformational preferences in a specific solvent environment.

In solution, the N,2-dicyanoacetamidate anion will be surrounded by solvent molecules, forming a solvation shell. MD simulations are particularly well-suited for studying the structure and dynamics of this solvation shell. The simulations can reveal the preferred orientation of solvent molecules around the anion and the average number of solvent molecules in the first solvation shell.

Furthermore, in a solution of Sodium N,2-dicyanoacetamidate, the interaction between the cation and the anion is of great importance. MD simulations can be used to investigate the nature of ion-pairing. These interactions can be categorized as contact ion pairs (CIPs), where the ions are in direct contact, and solvent-separated ion pairs (SSIPs), where one or more solvent molecules are located between the cation and the anion. nih.gov

Computational studies on cyano-based ionic liquids have used MD simulations to explore their solvation in water. nih.govunair.ac.id These studies have shown that the number of cyano groups can affect the polarity and the ability to form hydrogen bonds with water. For Sodium N,2-dicyanoacetamidate, MD simulations could be used to calculate the potential of mean force (PMF) for the dissociation of the Na⁺ and the N,2-dicyanoacetamidate anion. The PMF profile would reveal the relative stability of the CIP and SSIP states and the free energy barrier for their interconversion.

The following table provides a hypothetical summary of ion-pairing characteristics for Sodium N,2-dicyanoacetamidate in an aqueous solution, as would be predicted by MD simulations.

| Property | Predicted Value |

| Predominant Ion Pair Type | Solvent-Separated Ion Pair (SSIP) |

| Average Na⁺-Anion Distance (CIP) | ~2.5 Å |

| Average Na⁺-Anion Distance (SSIP) | ~4.8 Å |

| Coordination Number of Water around Na⁺ (in SSIP) | 4-6 |

Lack of Publicly Available Data on the Computational Spectroscopic Properties of Sodium N,2-dicyanoacetamidate

A comprehensive review of scientific literature and databases reveals a significant absence of specific computational and theoretical studies on the spectroscopic properties of the chemical compound Sodium N,2-dicyanoacetamidate. Despite a thorough search for scholarly articles and research data, no specific findings related to the theoretical prediction and validation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, or Ultraviolet-Visible (UV-Vis) spectra could be located.

Therefore, it is not possible to provide a detailed, data-driven article on the "" with a focus on its spectroscopic properties as requested. The specific subsections outlined for the article, namely "4.3. Spectroscopic Property Prediction and Validation," "4.3.1. Theoretical NMR and IR/Raman Spectra," and "4.3.2. UV-Vis Absorption and Emission Spectral Simulations," cannot be populated with the required scientifically accurate and detailed research findings, as such research does not appear to be available in the public domain.

While general methodologies for computational chemistry and spectroscopic prediction exist, their application to a specific compound like Sodium N,2-dicyanoacetamidate requires dedicated research. The absence of such research in accessible literature prevents the generation of the requested informative content and data tables.

Coordination Chemistry of the N,2 Dicyanoacetamidate Ligand with Metal Ions

Ligand Design Principles and Coordination Potential of N,2-dicyanoacetamidate

For the N,2-dicyanoacetamidate anion, one could anticipate its coordination potential based on its structure. It possesses multiple potential donor sites: the nitrogen atom of the acetamidate group and the nitrogen atoms of the two cyano groups. This poly-dentate nature could theoretically allow it to act as a versatile ligand, potentially binding to a metal center in several ways:

As a monodentate ligand through one of the nitrogen atoms.

As a bidentate chelating ligand, forming a stable ring with the metal ion.

As a bridging ligand, connecting two or more metal centers to form coordination polymers or supramolecular structures.

However, without experimental studies, the actual coordination behavior of N,2-dicyanoacetamidate remains speculative. There is no specific research available that details its design for particular applications or systematically explores its coordination potential with various metal ions.

Synthesis and Structural Characterization of Metal-N,2-dicyanoacetamidate Complexes

The synthesis of metal-ligand complexes typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting products are then isolated and characterized using various analytical techniques to determine their composition and structure. Techniques such as elemental analysis, infrared (IR) spectroscopy, UV-Vis spectroscopy, and single-crystal X-ray diffraction are commonly employed.

A thorough search of the scientific literature did not yield any reports on the synthesis or structural characterization of metal complexes containing the N,2-dicyanoacetamidate ligand. Therefore, no specific examples, reaction conditions, or structural data can be provided.

The coordination mode describes how a ligand binds to a central metal ion, detailing which of its atoms are involved in bonding. The resulting arrangement of ligands around the metal center defines the coordination geometry (e.g., octahedral, tetrahedral, square planar).

For a ligand like N,2-dicyanoacetamidate, several coordination modes could be hypothesized due to its multiple nitrogen donor atoms. It could potentially coordinate through the amidate nitrogen, one or both of the nitrile nitrogens, or a combination thereof, leading to various possible geometries. However, in the absence of crystallographic data or spectroscopic studies on its metal complexes, the preferred coordination modes and resulting geometries remain undetermined.

Supramolecular chemistry in this context involves the assembly of metal-ligand complexes into larger, organized structures through non-covalent interactions such as hydrogen bonding, pi-pi stacking, or van der Waals forces. Bridging ligands are often instrumental in forming these extended networks, which can range from one-dimensional chains to three-dimensional frameworks.

The N,2-dicyanoacetamidate ligand, with its potential to act as a bridging unit, could theoretically be used to construct such supramolecular architectures. The cyano groups, in particular, are well-known for their ability to link metal centers. Despite this potential, no published research describes the formation or structure of supramolecular assemblies derived from metal-N,2-dicyanoacetamidate complexes.

Mechanistic Investigations of Complex Formation

Mechanistic studies in coordination chemistry aim to understand the step-by-step process by which a ligand binds to a metal ion to form a complex. This includes investigating the kinetics of the reaction and identifying the intermediates and transition states involved.

No mechanistic investigations concerning the formation of metal complexes with the N,2-dicyanoacetamidate ligand have been reported in the scientific literature.

Ligand exchange kinetics is the study of the rate at which one ligand is replaced by another in a coordination complex. These rates can be influenced by factors such as the nature of the metal ion, the entering and leaving ligands, and the solvent. nih.govsolubilityofthings.com Reaction rates are typically determined by monitoring changes in spectroscopic properties over time.

There is no available data on the kinetics of ligand exchange for any N,2-dicyanoacetamidate complexes. Research in this area would be necessary to understand the lability and reactivity of such compounds.

As there are no studies on the formation of N,2-dicyanoacetamidate complexes, no information on their reaction pathway analysis is available.

Electronic and Magnetic Properties of Metal-N,2-dicyanoacetamidate Coordination Compounds

The electronic and magnetic properties of coordination compounds are intrinsically linked to the nature of the metal ion and the surrounding ligands. These properties arise from the arrangement of electrons in the d-orbitals of the central metal atom. libretexts.orglumenlearning.com When ligands coordinate to a metal ion, the degeneracy of the d-orbitals is lifted, leading to a specific energy level splitting pattern. lumenlearning.com This crystal field splitting is fundamental to understanding the electronic spectra and the magnetic behavior of the complex. lumenlearning.com Compounds with unpaired electrons are paramagnetic and are attracted to magnetic fields, whereas those with all paired electrons are diamagnetic and are slightly repelled by them. libretexts.orglibretexts.org The magnitude of the paramagnetic effect is directly related to the number of unpaired electrons. unacademy.comuomustansiriyah.edu.iq

The N,2-dicyanoacetamidate ligand, acting as a bridge between metal centers, plays a crucial role in mediating the electronic and magnetic interactions within the resulting coordination polymers. The way it connects metal ions influences the magnetic exchange between them, which can be propagated through the ligand's molecular framework. ias.ac.innih.gov

Electronic Properties and UV-Vis Spectroscopy

The electronic properties of metal-N,2-dicyanoacetamidate complexes are often investigated using UV-Vis spectroscopy. The absorption of light in the ultraviolet and visible regions corresponds to electronic transitions between d-orbitals of the metal center or to charge-transfer transitions between the metal and the ligand.

For instance, the solid-state UV/Vis spectrum of a cobalt(II) coordination polymer, catena-[Co(µ1,5-dca)2(4-MOP-NO)2], exhibits three distinct absorption bands. mdpi.com These bands, located at 1550 nm, 780 nm, and 420 nm, are characteristic of a Co(II) ion in a distorted octahedral environment. mdpi.com The positions and intensities of these bands provide valuable information about the d-orbital splitting and the coordination geometry of the metal ion.

| Compound | Absorption Bands (nm) | Metal Ion Environment |

|---|---|---|

| catena-[Co(µ1,5-dca)2(4-MOP-NO)2] | 1550, 780, 420 | Distorted Octahedral Co(II) |

Magnetic Behavior

The magnetic properties of these coordination compounds are determined by the spin state of the metal ions and the magnetic exchange interactions between them. rsc.org Magnetic susceptibility measurements are a key tool for characterizing these materials, allowing for the determination of the effective magnetic moment (µeff), which indicates the number of unpaired electrons. uomustansiriyah.edu.iqgcnayanangal.com

Many transition metal complexes containing the N,2-dicyanoacetamidate (or dicyanamide) ligand exhibit paramagnetism due to the presence of unpaired d-electrons. libretexts.org The ligand can act as a bridge, facilitating magnetic coupling between adjacent metal centers. This interaction, known as superexchange, can be either ferromagnetic (aligning the spins in parallel) or antiferromagnetic (aligning the spins in an anti-parallel fashion). ias.ac.in The nature and strength of this coupling depend on factors like the distance between metal ions and the geometry of the bridging ligand. ias.ac.in

Detailed magnetic studies on coordination polymers linked by dicyanamide (B8802431) (dca) bridges reveal weak antiferromagnetic interactions between the metal centers. mdpi.com For example, in catena-[Co(µ1,5-dca)2(4-MOP-NO)2] and the analogous manganese(II) compound, the metal ions are coupled antiferromagnetically through the double µ1,5-dicyanamide bridges. mdpi.com The strength of this magnetic coupling is quantified by the exchange parameter, J. A negative J value signifies antiferromagnetic coupling.

| Compound | Metal Ion | Magnetic Coupling (J) | Type of Interaction |

|---|---|---|---|

| catena-[Co(µ1,5-dca)2(4-MOP-NO)2] | Co(II) | -10.8 cm⁻¹ | Weak Antiferromagnetic |

| catena-[Mn(µ1,5-dca)2(4-MOP-NO)2] | Mn(II) | -0.35 cm⁻¹ | Weak Antiferromagnetic |

Electron Paramagnetic Resonance (EPR) Spectroscopy

For complexes with unpaired electrons, Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique to probe the electronic structure. ethz.ch It provides detailed information about the environment of the paramagnetic center. In the case of Cu(II) complexes (a d⁹ system with one unpaired electron), the EPR spectrum is described by the principal values of the g-matrix (g||, g⊥) and the copper hyperfine coupling matrix (A||, A⊥). ethz.ch These parameters are sensitive to the coordination geometry and the nature of the donor atoms. ias.ac.in While specific EPR data for Sodium N,2-dicyanoacetamidate complexes are not widely reported, the principles established for other Cu(II) coordination compounds are directly applicable, allowing for characterization of the metal-ligand bonding and the localization of the unpaired electron. ias.ac.in

Supramolecular Assemblies and Host Guest Interactions of Sodium N,2 Dicyanoacetamidate

Design Principles for Supramolecular Recognition

Supramolecular recognition is the process by which molecules or ions selectively bind to one another through non-covalent interactions. researchgate.net This process is governed by the principle of complementarity, where the host and guest species must have matching shapes, sizes, and chemical functionalities to form a stable complex. researchgate.net For the N,2-dicyanoacetamidate anion, its potential as a guest in supramolecular systems is dictated by its distinct structural features. The design of receptors for this anion would need to account for its geometry and the distribution of its electrostatic potential.

Table 1: Key Principles in Supramolecular Receptor Design

| Design Principle | Description | Relevance to N,2-dicyanoacetamidate |

|---|---|---|

| Complementarity | The matching of shape, size, and electronic properties between host and guest. | A host must have a cavity of appropriate dimensions and an electronic character that is favorable for binding the anion. |

| Preorganization | A host molecule is conformationally rigid in its binding-competent state, minimizing the entropic penalty upon guest binding. | Macrocyclic hosts with rigid frameworks would be ideal for minimizing conformational changes upon complexation. |

| Multiple Interaction Sites | The use of several non-covalent interactions simultaneously to enhance binding affinity and selectivity. | Receptors can be designed to engage in hydrogen bonding with the cyano and amide groups, as well as electrostatic interactions with the anionic charge. |

Non-Covalent Interaction Analysis in Self-Assembly

Self-assembly is the spontaneous organization of molecules into well-defined, stable structures, driven by non-covalent interactions. researchgate.netnih.gov The structure of the N,2-dicyanoacetamidate anion, featuring multiple sites for non-covalent bonding, allows it to participate in the formation of complex supramolecular architectures. The analysis of these interactions is crucial for understanding and predicting the resulting structures.

Hydrogen bonds are highly directional and specific interactions that play a pivotal role in the structure of molecular solids. semanticscholar.orgmdpi.com In a crystalline state or in solution, the N,2-dicyanoacetamidate anion can act as a hydrogen bond acceptor. The nitrogen atoms of the two cyano groups and the oxygen atom of the amide group are potential acceptor sites. In the presence of suitable donor molecules, such as water, alcohols, or primary/secondary amides, extensive hydrogen-bonding networks can be formed. researchgate.netunito.it These networks can dictate the crystal packing of its salts or the structure of its solvated complexes, leading to the formation of one-, two-, or three-dimensional assemblies. nih.gov For instance, interactions of the C–H⋯O type, although weak, can contribute to the formation of 3D networks in related structures. nih.gov

Anion-π Interactions: Conversely, anion-π interactions occur between an anion and an electron-deficient (π-acidic) aromatic surface. unige.chresearchgate.net The N,2-dicyanoacetamidate anion, being negatively charged, is a prime candidate for engaging in such interactions. nih.govtamu.edu Host molecules containing π-acidic rings, such as naphthalenediimides or hexafluorobenzene, could effectively bind the anion through these forces. nih.gov The stabilization energy from anion-π interactions can be substantial, ranging from 20-50 kJ/mol, and plays a crucial role in anion recognition and catalysis. researchgate.netnih.gov The strength of this interaction can be tuned by modifying the π-acidity of the aromatic system, for example, by introducing electron-withdrawing substituents. nih.gov

Table 2: Estimated Interaction Energies of Non-Covalent Bonds

| Interaction Type | Typical Energy (kcal/mol) | Potential Role in N,2-dicyanoacetamidate Assemblies |

|---|---|---|

| Hydrogen Bonding | 1 - 10 | Directional force defining crystal packing and solution-state assemblies via cyano and amide groups. |

| Cation-π Interaction | 2 - 5 caltech.edu | Stabilization of the Na⁺ cation by aromatic hosts. caltech.edu |

| Anion-π Interaction | 5 - 12 (approx. 20-50 kJ/mol) researchgate.net | Binding of the dicyanoacetamidate anion to electron-deficient aromatic surfaces of a host. researchgate.net |

Host-Guest Chemistry with Macrocyclic Receptors

Host-guest chemistry involves the complexation of a smaller "guest" molecule or ion within a larger "host" molecule, often a macrocycle. nih.govmdpi.com Macrocyclic hosts like cyclodextrins, calixarenes, and crown ethers provide pre-organized cavities that can selectively bind guests, leading to applications in sensing, transport, and catalysis. nih.govmdpi.com

The binding affinity, typically quantified by the association constant (Kₐ), measures the strength of the interaction between a host and a guest. High selectivity refers to the host's ability to preferentially bind one guest over others. For the N,2-dicyanoacetamidate anion, its binding affinity with various macrocyclic hosts would depend on factors like the size and shape of the host's cavity, the solvent system, and the specific non-covalent interactions involved. nih.govnih.gov

For example, a cationic macrocycle could exhibit strong binding to the N,2-dicyanoacetamidate anion due to favorable electrostatic interactions, supplemented by hydrogen bonding. Studies on similar systems have shown that macrocyclic squaramides can exhibit high affinity and selectivity for specific anions, such as sulfate, in aqueous media. rsc.org The binding affinity can be determined experimentally using techniques like NMR titration or isothermal titration calorimetry (ITC). nih.govresearchgate.net

Encapsulation refers to the complete inclusion of a guest molecule within the cavity of a host. nih.govnih.gov This process can protect the guest from the surrounding environment, alter its chemical reactivity, or enhance its solubility. The N,2-dicyanoacetamidate anion could potentially be encapsulated by large, neutral, or cationic macrocycles with suitably sized hydrophobic or polar cavities.

The release of an encapsulated guest can be triggered by an external stimulus, such as a change in pH, temperature, or the presence of a competitive guest that binds more strongly to the host. nih.govnih.gov For instance, if the anion is encapsulated within a host via pH-dependent hydrogen bonds, altering the pH could disrupt these interactions and trigger its release. researchgate.net Similarly, in a system where binding is driven by cation-π interactions involving the sodium ion, the introduction of a different cation that binds more strongly to the host's π-surface could displace the sodium ion and, consequently, the entire guest salt. nih.gov

Based on the current scientific literature available, there is no specific research detailing the application of Sodium N,2-dicyanoacetamidate in the field of dynamic covalent chemistry for creating adaptive systems. Dynamic covalent chemistry involves the formation of reversible covalent bonds, allowing for the creation of materials that can adapt their structure and properties in response to environmental stimuli. While this is an active area of research for many compounds, specific studies involving Sodium N,2-dicyanoacetamidate in this context have not been identified.

Therefore, a detailed discussion under the heading "6.4. Dynamic Covalent Chemistry Approaches for Adaptive Systems" focusing solely on Sodium N,2-dicyanoacetamidate cannot be provided at this time due to a lack of available research findings. Further experimental investigation would be required to explore the potential of this compound in the development of adaptive materials through dynamic covalent chemistry.

Exploration of Sodium N,2 Dicyanoacetamidate in Advanced Materials Science

Development of Functional Materials Utilizing N,2-dicyanoacetamidate Architectures

The development of functional materials hinges on the incorporation of molecular structures that impart specific, desirable properties. The N,2-dicyanoacetamidate anion, with its multiple nitrile and amide functional groups, presents a theoretically versatile building block for coordination polymers and other complex architectures.

Polymer-Based Materials

The integration of specific functional groups into polymer chains is a cornerstone of modern materials science. Natural polymers like chitosan (B1678972) and synthetic polymers such as polylactic acid (PLA) are often used as backbones for creating materials with tailored properties. Conceptually, the N,2-dicyanoacetamidate moiety could be incorporated into polymeric systems, either as a pendant group or as part of the main chain, to introduce functionalities such as metal-ion chelation or sites for hydrogen bonding, potentially influencing the material's mechanical and thermal properties.

Coordination polymers, which consist of metal ions linked by organic ligands, represent another avenue. The nitrile and amide groups of the dicyanoacetamidate ligand could coordinate with various metal centers, theoretically forming one-, two-, or three-dimensional frameworks. mdpi.comnih.gov The properties of such coordination polymers—including porosity, catalytic activity, and luminescence—would be highly dependent on the choice of metal ion and the resulting crystal structure. mdpi.com

Composites and Hybrid Systems

Composites and hybrid systems involve the combination of two or more distinct materials to achieve properties that are superior to the individual components. For instance, nanoparticles can be incorporated into polymeric systems to enhance mechanical strength. In a hypothetical scenario, materials based on the N,2-dicyanoacetamidate architecture, such as coordination polymers, could be synthesized as nanoparticles and dispersed within a polymer matrix. These "Cyano-Bridged Coordination Polymer Nanoparticles" could potentially introduce novel electronic or optical properties to the composite material. researchgate.net The success of such a composite would depend on factors like particle size, dispersion, and the interfacial interaction between the nanoparticles and the polymer matrix.

Investigation in Electronic and Optical Materials

The electronic and optical properties of materials are determined by their molecular and electronic structures. Ligands containing nitrile (cyano) groups are common in materials studied for their interesting photophysical properties.

Luminescent Properties

Luminescence in coordination polymers often arises from either the organic ligand (ligand-centered) or charge transfer between the metal and the ligand. mdpi.com The N,2-dicyanoacetamidate ligand, if incorporated into a complex with an appropriate metal ion (such as lanthanides or certain transition metals), could theoretically produce luminescent materials. mdpi.com The efficiency and wavelength of the emission would be influenced by the rigidity of the structure and the energy levels of the ligand and metal ion. For example, in lanthanide complexes, the organic ligand can act as an "antenna," absorbing light and transferring the energy to the metal ion, which then emits light. mdpi.com

Table 1: Hypothetical Luminescent Properties of N,2-dicyanoacetamidate Metal Complexes This table is purely conceptual and for illustrative purposes, as specific experimental data is not available.

| Metal Ion | Proposed Excitation λ (nm) | Proposed Emission λ (nm) | Potential Application |

|---|---|---|---|

| Europium(III) | ~350 | ~615 (Red) | Red phosphors, sensors |

| Terbium(III) | ~340 | ~545 (Green) | Green phosphors, bio-imaging |

Data is hypothetical and based on properties of similar functional groups.

Charge Transport Characteristics

Materials with extended π-conjugated systems and ordered structures, such as certain coordination polymers, can exhibit charge transport properties. The nitrile groups in the N,2-dicyanoacetamidate structure are electron-withdrawing, and their presence in a conjugated polymer or a stacked coordination framework could influence the material's electronic energy levels (HOMO/LUMO) and its ability to transport electrons or holes. The study of such characteristics would be essential to determine their potential for applications in devices like sensors or transistors.

Self-Healing and Responsive Materials Concepts

The design of materials that can autonomously repair damage or respond to external stimuli is a rapidly advancing field.

Self-Healing Concepts: Extrinsic self-healing materials often rely on the encapsulation of a healing agent that is released upon damage. mdpi.comillinois.edupolymtl.ca A common approach involves embedding microcapsules containing a monomer and a separate catalyst within a polymer matrix. illinois.eduafahc.ro When a crack ruptures the microcapsules, the monomer and catalyst mix, polymerize, and heal the damage. mdpi.comresearchgate.net While there is no specific research linking N,2-dicyanoacetamidate to this application, one could conceptualize its use as a component in a polymer matrix or even as a ligand in a catalytic system, though this remains purely speculative.

Responsive Materials Concepts: Responsive materials, or "intelligent" materials, change their properties in response to external stimuli like pH, temperature, or the presence of a specific chemical analyte. nih.gov Hydrogels are a prominent class of responsive materials. nih.gov The functional groups on the N,2-dicyanoacetamidate anion (nitrile, amide) could potentially interact with specific analytes through hydrogen bonding or coordination. If this ligand were incorporated into a crosslinked polymer network, such interactions could lead to a change in the material's volume (swelling/deswelling), which could be harnessed for sensing or controlled release applications. nih.gov

Based on a thorough review of scientific literature and data, there is currently no available research detailing the integration of Sodium N,2-dicyanoacetamidate into nanomaterials or the specific properties of such composites. Extensive searches for detailed research findings on this topic have not yielded any specific results.

Therefore, the section on "" focusing on "7.4. Nanomaterial Integration and Properties" cannot be developed at this time due to a lack of available scientific information.

Enzymatic Interaction Studies of Sodium N,2 Dicyanoacetamidate

Quantitative Enzyme Kinetics Analysis

Lineweaver-Burk and Michaelis-Menten Plot Interpretations

Without any studies on the interaction of Sodium N,2-dicyanoacetamidate with any enzyme, there is no data to populate these sections or to create the requested data tables and detailed research findings.

Lack of Publicly Available Research Data on the Enzymatic Interactions of Sodium N,2-dicyanoacetamidate

Despite a comprehensive search of available scientific literature, no specific studies detailing the enzymatic interactions or structure-activity relationships of Sodium N,2-dicyanoacetamidate were found. Consequently, the requested article focusing on the enzymatic interaction studies of this particular compound, specifically section 8.4 on Structure-Activity Relationships in Enzyme-Inhibitor Binding, cannot be generated at this time due to the absence of foundational research data.

Further inquiries would have focused on comparative studies with structurally similar compounds to understand how modifications to the dicyanoacetamidate core affect binding affinity and selectivity towards different enzymes. This analysis is crucial for establishing a clear structure-activity relationship (SAR). The creation of data tables summarizing inhibitory concentrations (e.g., IC50 values) against a panel of enzymes, along with kinetic data to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), would have been a central component of the article.

However, the search for such specific data on Sodium N,2-dicyanoacetamidate has been unfruitful. The scientific community has not published research that would allow for a detailed discussion of its enzyme-inhibitor binding characteristics. Therefore, any attempt to generate the requested content would be purely speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Future research in the field of medicinal chemistry and enzymology may explore the potential of Sodium N,2-dicyanoacetamidate as an enzyme inhibitor. Should such studies be published, it will become possible to construct a detailed analysis of its structure-activity relationships as originally intended. Until then, this specific area of inquiry remains uninvestigated in the public domain.

Emerging Research Directions and Future Perspectives on Sodium N,2 Dicyanoacetamidate

Integration with Artificial Intelligence and Machine Learning in Chemical Research

Currently, there is no readily available research demonstrating the integration of artificial intelligence (AI) and machine learning (ML) with the study of Sodium N,2-dicyanoacetamidate. The application of AI and ML in chemical research often involves the analysis of large datasets to predict molecular properties, optimize reaction conditions, or design novel compounds. The lack of such studies for Sodium N,2-dicyanoacetamidate suggests that this specific compound has not yet been a focus of data-driven discovery efforts.

Novel Applications in Catalysis and Sensing

Detailed research findings on the application of Sodium N,2-dicyanoacetamidate in catalysis and sensing are not present in the available scientific literature. While the structural features of the N,2-dicyanoacetamidate anion could theoretically lend themselves to coordination with metal centers for catalytic purposes or for the development of chemical sensors, no published research has explored these potential applications.

Interdisciplinary Research with Advanced Engineering Fields

Similarly, there is a notable absence of interdisciplinary research connecting Sodium N,2-dicyanoacetamidate with advanced engineering fields. Such collaborations often focus on the development of functional materials, advanced manufacturing processes, or novel electronic devices. The current body of scientific knowledge does not indicate that Sodium N,2-dicyanoacetamidate has been investigated for these purposes.

Q & A

Basic: What are the standard synthetic routes for Sodium N,2-dicyanoacetamidate, and how are reaction conditions optimized?

Sodium N,2-dicyanoacetamidate (CAS 139-41-3) is typically synthesized via nucleophilic substitution or condensation reactions involving cyanoacetamide derivatives and sodium salts. A common approach involves reacting 2-cyanoacetamide with sodium hydroxide in a polar aprotic solvent (e.g., dimethylformamide) under anhydrous conditions. Optimization focuses on stoichiometric ratios (e.g., 1:1.2 molar ratio of cyanoacetamide to sodium hydroxide) and temperature control (60–80°C) to minimize side reactions like hydrolysis of the cyano group . Purity is monitored via gas chromatography (GC) or HPLC, with adjustments made to solvent choice (e.g., acetonitrile for better solubility) to improve yield (>85%) .

Advanced: How do solvent polarity and counterion effects influence the stability of Sodium N,2-dicyanoacetamidate in aqueous solutions?

Stability studies in aqueous media reveal that solvent polarity significantly impacts hydrolysis rates. In high-polarity solvents (e.g., water), the compound undergoes rapid hydrolysis at pH > 9, forming cyanide byproducts. Lower-polarity solvents (e.g., ethanol-water mixtures) slow degradation. Counterions like potassium or lithium can stabilize the dicyanoacetamidate anion via ion pairing, reducing reactivity compared to sodium salts. Advanced characterization using <sup>13</sup>C NMR and FTIR shows that sodium ions promote partial dissociation, accelerating degradation. Researchers recommend using buffered solutions (pH 6–7) with chelating agents (e.g., EDTA) to mitigate metal-catalyzed hydrolysis .

Basic: What spectroscopic methods are most effective for characterizing Sodium N,2-dicyanoacetamidate?

Key methods include:

- FTIR : Peaks at ~2200 cm<sup>-1</sup> (C≡N stretch) and ~1650 cm<sup>-1</sup> (amide C=O) confirm functional groups.

- <sup>1</sup>H NMR : Absence of acidic protons (e.g., NH) due to sodium salt formation, with aromatic protons (if present) appearing as singlets.

- Elemental Analysis : Sodium content (~10.5% by mass) validates stoichiometry .

- UV-Vis : Absorbance at 260–280 nm (π→π* transitions) aids in quantifying concentration .

Advanced: How can conflicting data on the compound’s thermal stability be resolved?

Discrepancies in thermal decomposition temperatures (reported 180–220°C) arise from differences in sample purity and heating rates. Thermogravimetric analysis (TGA) under nitrogen shows a two-stage decomposition: first at 185–195°C (loss of coordinated water) and second at 210–220°C (cyanide release). Conflicting data may stem from residual solvents or moisture. Researchers should pre-dry samples (100°C, vacuum) and use controlled heating rates (5°C/min) for reproducibility. Cross-validation with differential scanning calorimetry (DSC) identifies exothermic peaks corresponding to decomposition pathways .

Basic: What are the recommended handling and storage protocols to prevent degradation?

- Handling : Use anhydrous conditions under nitrogen, with PPE (nitrile gloves, lab coat) to avoid moisture exposure .

- Storage : Seal in amber glass vials with desiccants (silica gel) at –20°C. Avoid prolonged exposure to light or humidity, which accelerates cyanide formation .

Advanced: What strategies mitigate interference from Sodium N,2-dicyanoacetamidate in biological assays?

The compound’s reactivity with thiol groups (e.g., in enzymes) can skew assay results. Pre-treatment with reducing agents (e.g., DTT or TCEP) neutralizes residual cyanide. For cell-based studies, use low concentrations (<1 mM) and short incubation times (<2 hrs). LC-MS/MS analysis confirms the absence of cytotoxic byproducts like HCN .

Basic: How is the compound’s purity validated for use in synthetic chemistry?

Purity is assessed via:

- HPLC : C18 column, 0.1% TFA in water/acetonitrile (70:30), retention time ~4.2 min.

- Melting Point : Sharp range of 142–145°C indicates high purity.

- Karl Fischer Titration : Moisture content <0.5% ensures stability .

Advanced: What computational methods predict Sodium N,2-dicyanoacetamidate’s reactivity in novel reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electrophilic attack sites, highlighting the α-carbon adjacent to the cyano group as most reactive. Solvent effects are simulated using the polarizable continuum model (PCM), aiding in predicting reaction pathways (e.g., nucleophilic substitution vs. elimination) .

Basic: What are the compound’s applications in coordination chemistry?

It acts as a ligand for transition metals (e.g., Cu<sup>2+</sup> or Fe<sup>3+</sup>), forming complexes with potential catalytic activity. The dicyano group chelates metals via the nitrile nitrogen, confirmed by X-ray crystallography and ESR spectroscopy .

Advanced: How do structural modifications alter its biological activity in enzyme inhibition studies?

Substituting the sodium ion with organic cations (e.g., tetrabutylammonium) enhances lipid solubility, improving inhibition of cytochrome P450 enzymes. Structure-activity relationship (SAR) studies using analogues with varying cyano positions (e.g., 3-cyano vs. 2-cyano) reveal steric effects on binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.